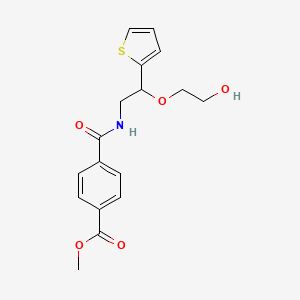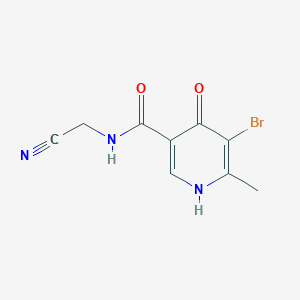
5-bromo-N-(cyanomethyl)-4-hydroxy-6-methylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(cyanomethyl)-4-hydroxy-6-methylpyridine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields including pharmaceuticals, agrochemicals, and materials science. This compound is also known as BAY 41-8543 and has a molecular formula of C10H9BrN4O2.
Mechanism of Action
The mechanism of action of 5-bromo-N-(cyanomethyl)-4-hydroxy-6-methylpyridine-3-carboxamide involves the inhibition of the enzyme guanylate cyclase, which is responsible for the production of cyclic guanosine monophosphate (cGMP). This inhibition leads to an increase in intracellular calcium levels, which in turn leads to the activation of various signaling pathways that ultimately result in the observed biological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-N-(cyanomethyl)-4-hydroxy-6-methylpyridine-3-carboxamide have been extensively studied. This compound has been found to possess significant antimicrobial and antitumor activity, as well as anti-inflammatory and analgesic effects. Additionally, it has been shown to have a positive effect on cognitive function and memory.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-bromo-N-(cyanomethyl)-4-hydroxy-6-methylpyridine-3-carboxamide in lab experiments is its potent biological activity, which makes it an ideal candidate for the development of new drugs. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in certain research settings.
Future Directions
There are numerous future directions for the study of 5-bromo-N-(cyanomethyl)-4-hydroxy-6-methylpyridine-3-carboxamide. One potential direction is the development of new drugs based on the structure of this compound for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as materials science and agrochemicals.
Conclusion
In conclusion, 5-bromo-N-(cyanomethyl)-4-hydroxy-6-methylpyridine-3-carboxamide is a promising compound that has gained significant attention in the field of scientific research due to its potent biological activity and potential applications in various fields. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the development of new drugs.
Synthesis Methods
The synthesis of 5-bromo-N-(cyanomethyl)-4-hydroxy-6-methylpyridine-3-carboxamide involves the reaction of 4-hydroxy-6-methylpyridine-3-carboxylic acid with thionyl chloride followed by the reaction with cyanomethyl bromide. The resulting compound is then treated with hydroxylamine hydrochloride to obtain the final product.
Scientific Research Applications
The potential applications of 5-bromo-N-(cyanomethyl)-4-hydroxy-6-methylpyridine-3-carboxamide in scientific research are numerous. This compound has been found to possess significant antimicrobial and antitumor activity, making it a potential candidate for the development of new drugs in the field of oncology and infectious diseases.
properties
IUPAC Name |
5-bromo-N-(cyanomethyl)-6-methyl-4-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-5-7(10)8(14)6(4-13-5)9(15)12-3-2-11/h4H,3H2,1H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSYQXBOOXOVJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CN1)C(=O)NCC#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(cyanomethyl)-4-hydroxy-6-methylpyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

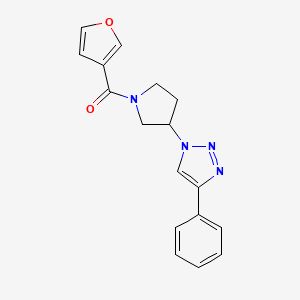
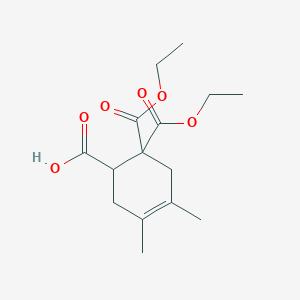
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2994615.png)
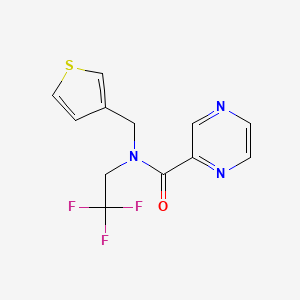
![6-[1-(3,3-dimethyl-2-oxobutyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/structure/B2994620.png)
![2-[2,4-dioxo-5-(propan-2-ylidene)-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2994621.png)

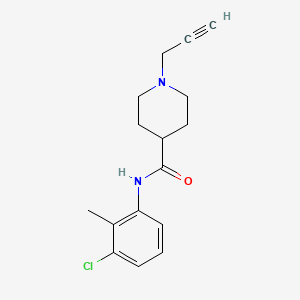
![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2994627.png)
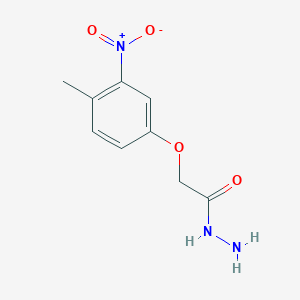
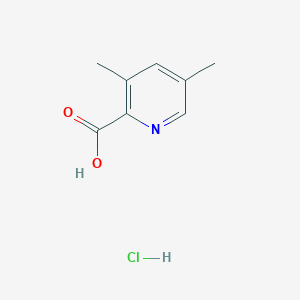
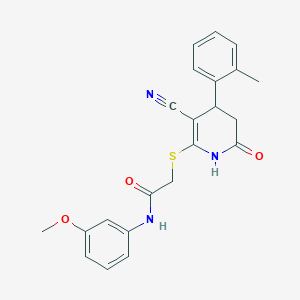
![N-(1-cyano-1-cyclopropylethyl)-2-({2-[(dimethylcarbamoyl)methyl]phenyl}amino)acetamide](/img/structure/B2994632.png)
